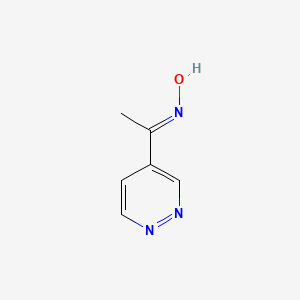
1-(Pyridazin-4-yl)ethanone oxime
描述
1-(Pyridazin-4-yl)ethanone oxime is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Pyridazin-4-yl)ethanone oxime, a compound characterized by its pyridazine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique chemical structure that allows it to interact with various biological targets. Its molecular formula is CHNO, and its CAS number is 51149-19-0. The presence of the oxime functional group enhances its reactivity and potential biological interactions.
Biological Activity
The biological activity of this compound has been investigated in several studies, particularly focusing on its anticancer properties and enzyme inhibition capabilities.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating multiple derivatives of pyridazine compounds, this compound showed an IC value of approximately 0.275 µM against MCF7 breast cancer cells, indicating potent anticancer activity .
The mechanism by which this compound exerts its effects primarily involves the inhibition of key enzymes associated with cancer progression. It has been shown to inhibit the activity of specific kinases that are crucial for tumor growth and survival . Additionally, molecular docking studies suggest that the compound binds effectively to these enzymes, altering their conformation and function.
Research Findings
A summary of key research findings related to this compound is presented in the table below:
| Study | Target | IC Value | Notes |
|---|---|---|---|
| Zhang et al. (2023) | MCF7 (breast cancer) | 0.275 µM | Significant cytotoxicity observed. |
| Arafa et al. (2023) | HEPG2 (liver cancer), SW1116 (colon cancer) | 0.24 µM | Effective against multiple cell lines. |
| BenchChem Analysis | Enzyme Inhibition | Not specified | Potential for inhibiting key kinases involved in cancer progression. |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on MCF7 Cells : A detailed investigation into the effects of this compound on MCF7 cells revealed that treatment led to apoptosis, marked by increased levels of caspase enzymes, which are indicative of programmed cell death.
- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results in reducing tumor size when treated with this compound, suggesting a strong potential for development as an anticancer agent.
属性
IUPAC Name |
N-(1-pyridazin-4-ylethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-2-3-7-8-4-6/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLVCKCREOIMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CN=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















